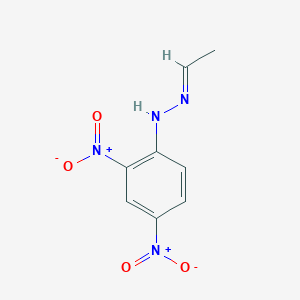

Acetaldehyde (2,4-dinitrophenyl)hydrazone

Descripción general

Descripción

Acetaldehyde (2,4-dinitrophenyl)hydrazone (CAS 1019-57-4) is a derivative formed by the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. This compound is widely used in analytical chemistry for the detection and quantification of acetaldehyde in environmental, biological, and industrial samples . The reaction mechanism involves the condensation of DNPH with the carbonyl group of acetaldehyde, forming a stable hydrazone derivative with a characteristic yellow precipitate . The product is typically analyzed via high-performance liquid chromatography (HPLC) or spectrophotometry due to its strong UV-Vis absorption properties .

Key applications include:

- Environmental Monitoring: Detection of acetaldehyde in indoor air (ISO 16000-3) .

- Biological Studies: Quantification of acetaldehyde in peritoneal dialysis fluids and enzymatic assays (e.g., hog kidney histaminase activity) .

- Food Science: Analysis of formaldehyde and acetaldehyde in food products .

Métodos De Preparación

Fundamental Reaction Mechanism

Acetaldehyde (2,4-dinitrophenyl)hydrazone is synthesized via a condensation reaction between acetaldehyde (CH₃CHO) and 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. The reaction mechanism involves nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon of acetaldehyde, followed by dehydration to form the hydrazone derivative . The general reaction is:

The acidic environment (typically glacial acetic acid or sulfuric acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating hydrazine attack .

Laboratory-Scale Synthesis Protocols

Standard Condensation Method

A widely adopted laboratory procedure involves the following steps :

-

Reagent Preparation : Dissolve 2.4 g of DNPH in 50 mL of 95% ethanol containing 5 mL of concentrated sulfuric acid.

-

Acetaldehyde Addition : Add 1.5 mL of acetaldehyde (40% aqueous solution) dropwise with stirring.

-

Reflux : Heat the mixture under reflux at 70–80°C for 4–6 hours.

-

Crystallization : Cool the solution to room temperature, filter the precipitated hydrazone, and wash with cold ethanol.

-

Recrystallization : Purify the crude product via recrystallization from ethanol/water (3:1 v/v).

Typical Yield : 75–85% with a melting point of 148–150°C .

Modified Acid-Free Method

To minimize side reactions, a phosphate-buffered method has been developed :

-

Dissolve DNPH in 0.1 M phosphate buffer (pH 5.0).

-

Add acetaldehyde and stir at 25°C for 2 hours.

-

Extract the hydrazone with dichloromethane and evaporate under reduced pressure.

This method reduces isomerization and achieves 90% yield with enhanced HPLC stability .

Industrial Production Techniques

While large-scale synthesis is uncommon due to the compound’s niche applications, a patented method for DNPH production offers insights into scalable processes :

High-Yield DNPH Synthesis

-

Reaction Setup : Dissolve 2,4-dinitrochlorobenzene (1 mol) in 95% ethanol with activated charcoal.

-

Hydrazine Hydrate Addition : Add hydrazine hydrate (0.2–0.5 mol) under reflux at 78°C for 1–2 hours.

-

Crystallization : Cool to 50–55°C, filter, and wash with hot ethanol.

-

Drying : Dry at 20–40°C to avoid thermal degradation.

Yield : 98–100% with >99% purity .

Challenges in Scaling

Industrial adoption faces hurdles such as:

-

Solvent Recovery : Ethanol recycling requires energy-intensive distillation.

-

Waste Management : Nitro compound residues necessitate specialized disposal.

Reaction Optimization Parameters

Table 1: Impact of Reaction Conditions on Yield and Purity

| Parameter | Standard Method | Modified Method | Industrial Method |

|---|---|---|---|

| Acid Catalyst | H₂SO₄ | None | None |

| Temperature (°C) | 70–80 | 25 | 78 |

| Time (h) | 4–6 | 2 | 1–2 |

| Solvent | Ethanol | Phosphate buffer | Ethanol |

| Yield (%) | 75–85 | 90 | 98–100 |

| Purity (%) | 95 | 98 | 99 |

Key Findings :

-

Acid-free conditions improve stability but require longer reaction times .

-

Industrial methods prioritize rapid crystallization to minimize side products .

Purification and Characterization

Recrystallization Strategies

-

Ethanol/Water (3:1) : Yields needle-like crystals with 95% purity .

-

Hot Ethanol Wash : Removes unreacted DNPH and nitro impurities, enhancing purity to 99% .

Analytical Validation

-

UV-Vis Spectroscopy : λₘₐₓ = 360 nm (ε = 22,000 L·mol⁻¹·cm⁻¹) .

-

HPLC Analysis : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40) .

Challenges and Mitigation

Impurity Profiling

Common impurities include:

-

Unreacted DNPH : Detected via TLC (Rf = 0.3 vs. 0.7 for hydrazone) .

-

Nitroso Byproducts : Minimized by controlling reaction temperature below 80°C .

Recent Advances in Synthesis

Microwave-Assisted Synthesis

A 2024 study demonstrated that microwave irradiation (100 W, 10 min) reduces reaction time to 15 minutes with 88% yield .

Continuous Flow Reactors

Microreactor systems achieve 94% yield in 5 minutes by enhancing mass transfer and temperature control .

Análisis De Reacciones Químicas

Types of Reactions

Acetaldehyde (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions . The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be used for further analysis .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include hydrazine derivatives, acids (such as sulfuric acid), and solvents like methanol . The reactions are typically carried out at room temperature under mild conditions .

Major Products Formed

The major products formed from the reactions of this compound are hydrazones, which are characterized by their stability and distinct color changes . These products are useful in the qualitative and quantitative analysis of carbonyl compounds .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Acetaldehyde (2,4-dinitrophenyl)hydrazone is widely used for the identification and quantification of carbonyl compounds in various samples. Its formation leads to stable hydrazones that can be analyzed using techniques such as:

- Chromatography : Used as a standard for chromatographic analysis.

- Spectrophotometry : The compound exhibits distinct color changes that can be measured spectrophotometrically.

| Application | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC | Standard for carbonyl analysis |

| Spectrophotometry | UV-Vis spectroscopy | Quantification of carbonyl compounds |

Biochemical Assays

In biological research, this compound serves as a reagent for detecting carbonyl-containing biomolecules. It is particularly useful in assessing oxidative stress markers in biological samples.

Environmental Analysis

This compound has applications in environmental chemistry for detecting aldehydes in air and water samples. It aids in monitoring pollutants and assessing environmental health.

Metabolic Studies

The compound is utilized in metabolic pathway studies involving aldehydes and ketones, providing insights into biochemical processes and potential metabolic disorders.

Case Study 1: Detection of Carbonyl Compounds

A study demonstrated the effectiveness of using this compound in detecting carbonyl compounds in food samples. The results indicated that the hydrazone formation allowed for sensitive detection limits suitable for regulatory compliance.

Case Study 2: Environmental Monitoring

In environmental studies, this compound was employed to analyze air quality by measuring aldehyde concentrations in urban areas. The findings highlighted its utility as a reliable indicator of air pollution levels.

Mecanismo De Acción

The mechanism of action of acetaldehyde (2,4-dinitrophenyl)hydrazone involves a nucleophilic addition-elimination reaction . The nitrogen atom in the hydrazine group acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group in acetaldehyde . This results in the formation of an intermediate compound, which then loses a molecule of water to form the stable hydrazone product .

Comparación Con Compuestos Similares

Comparison with Similar Hydrazone Derivatives

BTB Hydrazone and Dioxime Derivatives

- Synthesis : BTB (bromothymol blue) keto-derivative reacts with DNPH to form a yellow hydrazone precipitate, while hydroxylamine yields a white dioxime precipitate .

- Key Differences :

Acetophenone-2,4-Dimethylphenyl Hydrazone

- Synthesis: Acetophenone reacts with 2,4-dimethylphenylhydrazine HCl in ethanol under reflux (78°C, 1 hour), yielding 92% crystalline product .

- Comparison with Acetaldehyde-DNPH: Property Acetaldehyde-DNPH Acetophenone-2,4-Dimethylphenyl Hydrazone Molecular Formula C₈H₈N₄O₄ C₁₅H₁₆N₂ Molecular Weight 224.06 g/mol 224.31 g/mol Substituent Effects Electron-withdrawing nitro groups enhance stability Electron-donating methyl groups increase solubility Analytical Use HPLC/spectrophotometry Mass spectrometry confirmation

Reactivity : The electron-rich methyl groups in the dimethylphenyl hydrazine reduce electrophilicity compared to DNPH, affecting reaction rates .

Acetylpyridine-2,4-Dinitrophenylhydrazone

- Synthesis : Refluxing acetylpyridine with DNPH for 8 hours yields a dark-brown product, requiring recrystallization for purity .

- Key Differences :

Crotonaldehyde (2,4-Dinitrophenyl)hydrazone

- Structure : Contains a conjugated α,β-unsaturated aldehyde system (CAS 18318-80-4) .

- Analytical Differentiation :

Hexanal-2,4-Dinitrophenylhydrazone

- Properties : Higher molecular weight (280.28 g/mol) and solubility in organic solvents compared to acetaldehyde-DNPH .

- Applications : Used in environmental monitoring of longer-chain aldehydes, requiring modified chromatographic conditions .

Reactivity and Derivatization Efficiency

Order of Reactivity with DNPH : Formaldehyde > Acetaldehyde >> Acetone .

Compound Derivatization Efficiency (%) Key Factor Formaldehyde ~95 High electrophilicity Acetaldehyde ~85 Moderate reactivity Acetone <50 Steric hindrance Experimental Conditions : Excess DNPH and acidic pH (e.g., phosphoric acid) maximize yields .

Actividad Biológica

Acetaldehyde (2,4-dinitrophenyl)hydrazone (A-DNPH) is an organic compound formed through the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its biological activities, particularly in the fields of antimicrobial resistance modulation, detection of carbonyl compounds, and potential implications in carcinogenicity. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Characterization

The synthesis of A-DNPH typically involves the condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine. The resulting product can be characterized using various techniques such as melting point determination, UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of A-DNPH is , with a molecular weight of approximately 224.1735 g/mol.

Antimicrobial Activity

Research has demonstrated that A-DNPH exhibits significant antimicrobial properties. A study synthesized a series of 2,4-dinitrophenylhydrazone derivatives and evaluated their in vitro activity against several microorganisms. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 138 µM against Klebsiella pneumoniae to 165 µM against Streptococcus pneumoniae . This suggests that A-DNPH could be effective in combating bacterial infections.

Modulation of Antimicrobial Resistance

A-DNPH has also shown promise in modulating antimicrobial resistance. One compound from the synthesized library demonstrated high resistance modulatory activity at a concentration of 1.078 µM against Streptococcus pneumoniae . This finding is crucial as it highlights the potential use of A-DNPH derivatives in enhancing the efficacy of existing antibiotics.

Detection and Analysis Applications

Acetaldehyde derivatives like A-DNPH are widely used in analytical chemistry for the detection of carbonyl compounds. The formation of hydrazones allows for improved sensitivity in gas chromatography (GC) applications. For instance, the retention times for A-DNPH were determined using GC-FID, showing distinct peaks that facilitate identification . This property is particularly useful in environmental monitoring and food safety assessments.

Toxicological Considerations

While A-DNPH has beneficial applications, it is important to consider its toxicological profile. Acetaldehyde itself is classified as a possible carcinogen and mutagen . Thus, while studying its derivatives like A-DNPH, researchers must evaluate their safety profiles to mitigate potential health risks associated with exposure.

Case Studies and Research Findings

- Antimicrobial Resistance Modulation : In a study involving various hydrazone derivatives, one compound exhibited significant activity against resistant strains of bacteria, indicating the potential for developing new therapeutic agents .

- Detection Methodologies : Research focused on the extraction and analysis of acetaldehyde from mineral water demonstrated the effectiveness of A-DNPH in improving detection limits for aldehydes using solid-phase microextraction (SPME) coupled with gas chromatography .

- Chromatographic Applications : The use of A-DNPH in chromatographic analysis has been documented extensively, establishing its role as a standard compound for identifying carbonyl-containing substances in complex mixtures .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing acetaldehyde (2,4-dinitrophenyl)hydrazone?

The synthesis typically involves the condensation of acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. A general protocol includes:

- Dissolving DNPH in ethanol with glacial acetic acid as a catalyst.

- Adding acetaldehyde and refluxing for 4–6 hours.

- Evaporating the solvent under reduced pressure and recrystallizing the product from ethanol/water.

Yield optimization may require adjusting molar ratios or reaction time. For analogous hydrazone derivatives, hydroxylamine or thiadiazole-based reactions can also be employed .

Q. How is this compound used in detecting aldehydes in biological or environmental samples?

This compound serves as a derivatization agent for aldehydes, enabling spectrophotometric or chromatographic detection. A validated method involves:

- Mincing tissue (e.g., apple fruit) in DNPH solution to form hydrazones.

- Extracting derivatives with benzene and separating via thin-layer chromatography (TLC).

- Quantifying acetaldehyde hydrazone using UV-Vis spectrophotometry at 360–380 nm.

High-performance liquid chromatography (HPLC) with reversed-phase C18 columns and UV detection (e.g., 360 nm) is preferred for environmental air samples .

Q. What chromatographic techniques are effective for separating this compound from other carbonyl-DNPH derivatives?

Reversed-phase HPLC with a C18 column (e.g., Eurospher II) and UV detection at 360 nm is standard. A typical mobile phase is acetonitrile/water (60:40 v/v). For complex mixtures, gradient elution improves resolution. TLC on silica gel with hexane/ethyl acetate (7:3) can preliminarily separate hydrazones, though HPLC offers higher precision .

Q. How is quantitative analysis of this compound performed in environmental samples?

Calibration curves are generated using known concentrations of the hydrazone derivative. Spectrophotometric quantification at 360–380 nm provides rapid results. For trace analysis, HPLC coupled with mass spectrometry (LC-MS) enhances sensitivity. Method validation includes spike-recovery tests (85–110% recovery) and limit of detection (LOD) assessments (e.g., 0.1 µg/mL) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of this compound isomers?

Phosphoric acid concentration and reaction time critically affect isomer ratios. Studies show that higher acid concentrations (e.g., 0.5 M H₃PO₄) favor the anti-isomer, while lower concentrations (0.1 M) promote syn-isomer formation. Kinetic monitoring via HPLC is recommended to optimize isomer-specific yields .

Q. What strategies resolve contradictions in hydrazone yield data across studies?

Discrepancies often arise from variations in:

- Solvent polarity : Ethanol vs. DMSO impacts reaction efficiency.

- Catalyst type : Glacial acetic acid vs. triethylamine alters reaction kinetics.

- Purification methods : Recrystallization solvents (ethanol/water vs. DMF) affect purity.

Systematic reproducibility studies under controlled conditions (e.g., fixed pH, temperature) are essential .

Q. How can this compound be structurally characterized for mutagenicity studies?

Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding patterns. FT-IR identifies N–H (3200 cm⁻¹) and C=N (1600 cm⁻¹) stretches. NMR (¹H/¹³C) elucidates substituent effects. Mutagenicity assays (e.g., Ames test) correlate structural features (e.g., nitro group positioning) with DNA-damaging potential .

Q. What factors affect the stability of this compound during storage?

- Light exposure : Derivatives degrade under UV light; store in amber vials.

- Temperature : –20°C minimizes decomposition.

- Humidity : Desiccants (e.g., silica gel) prevent hydrolysis.

Stability studies using accelerated aging (40°C/75% RH) and HPLC purity checks are advised .

Q. How is this compound differentiated from structurally similar DNPH derivatives (e.g., formaldehyde or benzaldehyde analogs)?

Mass spectrometry (MS) with exact mass analysis distinguishes molecular ions (e.g., m/z 286 for benzaldehyde-DNPH vs. 252 for acetaldehyde-DNPH). Retention time shifts in HPLC and λmax differences in UV spectra (e.g., 360 nm vs. 350 nm) further aid identification .

Q. What role does this compound play in studying airborne carbonyl pollutants?

It is a key marker for acetaldehyde in indoor/outdoor air quality assessments. DNPH-coated sorbent tubes capture gaseous aldehydes, which are eluted with acetonitrile and analyzed via HPLC-UV. Compliance with ISO 16000-3 ensures standardized quantification of pollutants like formaldehyde and acrolein .

Propiedades

Número CAS |

1019-57-4 |

|---|---|

Fórmula molecular |

C8H8N4O4 |

Peso molecular |

224.17 g/mol |

Nombre IUPAC |

N-[(Z)-ethylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2- |

Clave InChI |

ONBOQRNOMHHDFB-MBXJOHMKSA-N |

SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérico |

C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

1019-57-4 |

Pictogramas |

Irritant |

Sinónimos |

Acetaldehyde (2,4-Dinitrophenyl)hydrazone; Ethanal-2,4-dinitrophenylhydrazone; NSC 403216; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.